

GNE-490: A Potent Pan-PI3K Inhibitor for Investigating Cellular Signaling

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Compound of Interest

Compound Name: GNE-490

Cat. No.: B2663697

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant efficacy in preclinical models.[1][2][3] As a key regulator of cell growth, proliferation, survival, and metabolism, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various diseases, most notably in cancer. The ability of **GNE-490** to broadly inhibit PI3K isoforms makes it a valuable tool for investigating the roles of this critical signaling cascade in both normal physiology and pathological conditions. This document provides a detailed overview of **GNE-490**, its mechanism of action, and a comprehensive protocol for its application in immunofluorescence staining to assess its impact on downstream signaling events.

Mechanism of Action

GNE-490 is a (thienopyrimidin-2-yl)aminopyrimidine compound that competitively inhibits the ATP-binding site of the p110 catalytic subunit of PI3K isoforms.[1][2][3] By inhibiting PI3K, **GNE-490** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of the Akt/mTOR signaling

cascade can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in susceptible cell lines.

Data Presentation

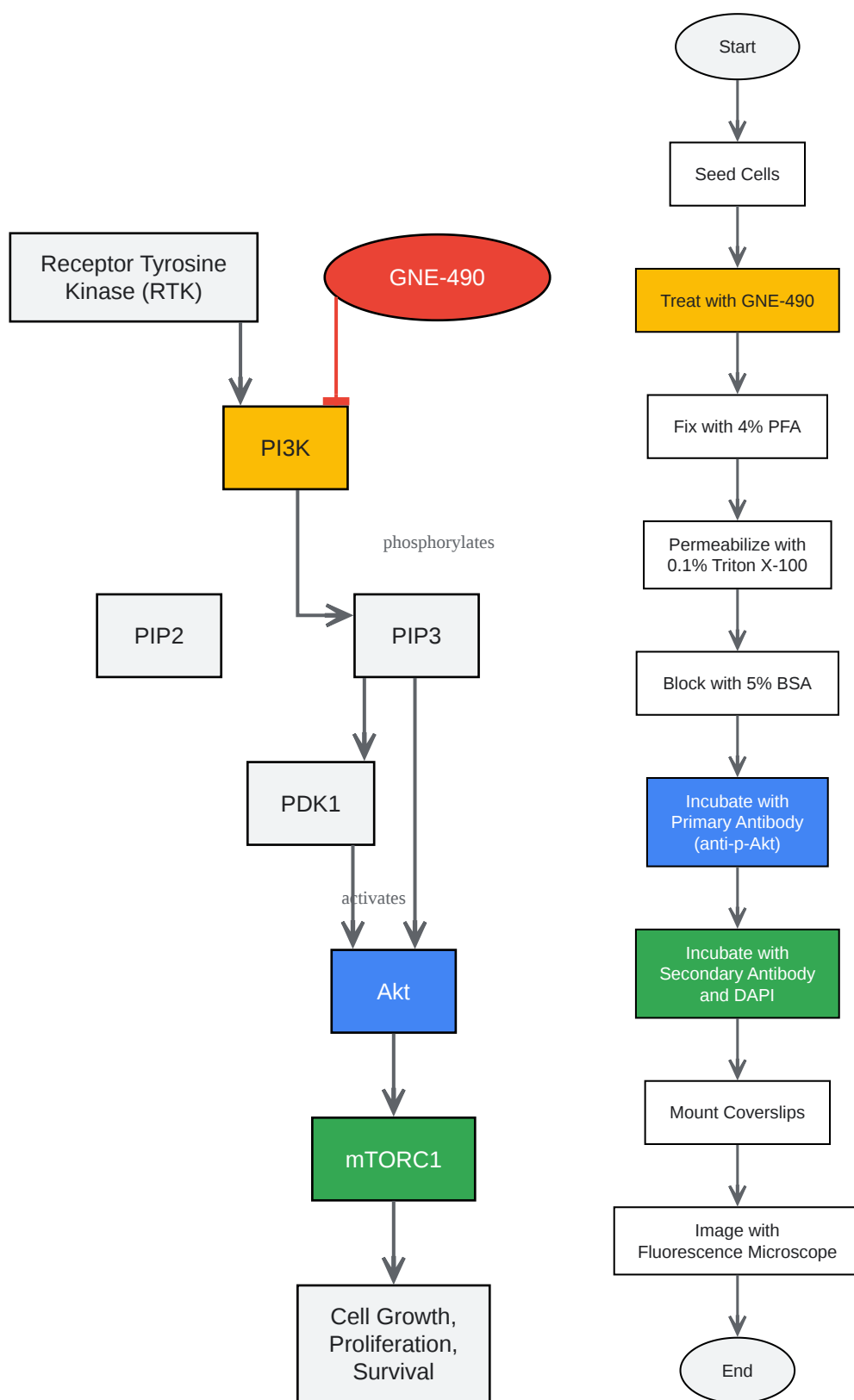
The inhibitory activity of **GNE-490** against Class I PI3K isoforms and its selectivity over the mammalian target of rapamycin (mTOR) are summarized in the table below. This data highlights the compound's potency and pan-inhibitory profile.

Target	IC50 (nM)
PI3K α	3.5[1][2][3]
PI3K β	25[1][2][3]
PI3K δ	5.2[1][2][3]
PI3K γ	15[1][2][3]
mTOR	750[1][2][3]

IC50 values represent the concentration of **GNE-490** required to inhibit 50% of the target enzyme's activity.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that **GNE-490** effectively inhibits. A simplified diagram of this pathway is presented below, illustrating the key components and the point of inhibition by **GNE-490**.



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References

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